molecular formula C21H23N5O2 B4429423 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B4429423
M. Wt: 377.4 g/mol
InChI Key: QGWKYQJNKOSKHN-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps, including the formation of the imidazo[1,2-g]purine core and the subsequent addition of the substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substituents attached to the imidazo[1,2-g]purine core.

    Other imidazo[1,2-g]purine derivatives: These compounds share the imidazo[1,2-g]purine core but have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14(2)12-26-19(27)17-18(23(4)21(26)28)22-20-24(15(3)13-25(17)20)11-10-16-8-6-5-7-9-16/h5-9,13H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWKYQJNKOSKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 4
Reactant of Route 4
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 6
Reactant of Route 6
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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